molecular formula C11H19FN2O2 B1491450 Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone CAS No. 2098039-90-6

Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone

Cat. No. B1491450
CAS RN: 2098039-90-6
M. Wt: 230.28 g/mol
InChI Key: VRVDLRPJHAKSDQ-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone, also known as AZD7325, is a compound that has gained attention in recent years due to its potential therapeutic applications. It has a molecular formula of C11H19FN2O .


Synthesis Analysis

The synthesis of Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone and its derivatives has been described in patents . These compounds are used as CCR6 receptor modulators for the treatment or prevention of various diseases, conditions, or disorders .


Molecular Structure Analysis

The molecular structure of Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone is characterized by a molecular formula of C11H19FN2O . The average mass is 230.279 Da and the monoisotopic mass is 230.143051 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone are characterized by its molecular formula (C11H19FN2O) and its molecular weight (214.28 g/mol). Further details about its physical and chemical properties are not available in the current literature.

Scientific Research Applications

Preclinical Disposition and Pharmacokinetics

  • GDC-0973 Disposition and Pharmacokinetics: GDC-0973, structurally related to Azetidin-3-yl compounds, has been studied for its pharmacokinetics and disposition. This research provided insights into the drug's moderate clearance, large volume of distribution, and high protein binding across species. Additionally, the relationship between plasma concentration and efficacy was characterized, offering valuable information for assessing the disposition of such compounds (Choo et al., 2012).

Catalytic Asymmetric Synthesis

  • Enantiopure Azetidinone Derivatives: Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to Azetidin-3-yl derivatives, demonstrated the potential of the four-membered heterocycle backbone for catalytic asymmetric induction, achieving high enantioselectivity in the addition of organozinc reagents to aldehydes (Wang et al., 2008).

Cholesterol Absorption Inhibition

  • Cholesterol Absorption Inhibition by SCH 58235: SCH 58235, a compound with structural relevance, was designed to exploit activity enhancing oxidation and showed significant efficacy in lowering liver cholesteryl esters. This research underscores the therapeutic potential of Azetidin-3-yl derivatives in treating hypercholesterolemia (Rosenblum et al., 1998).

Antitubercular Activity

  • Azetidinone Analogues as Anti-Tubercular Agents: Novel azetidinone derivatives, incorporating a 1,2,4-triazole moiety, have been designed and evaluated for anti-tubercular activity. This research highlights the importance of structural modification in enhancing the therapeutic profile against Mycobacterium tuberculosis (Thomas et al., 2014).

Enzymatic Reactions

  • Glutathione S-Transferase-Catalyzed Formation: A study on the metabolism of strained rings, including a spiro oxetane-containing compound AZD1979, revealed a novel pathway of glutathione-conjugated formation catalyzed by microsomal epoxide hydrolase. This illustrates the enzyme's ability to interact with Azetidin-3-yl derivatives, expanding its substrate specificity (Li et al., 2019).

Future Directions

Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone, also known as AZD7325, has gained attention due to its potential therapeutic applications. Future research may focus on further elucidating its mechanism of action, optimizing its synthesis, and exploring its potential in treating various diseases, conditions, or disorders .

properties

IUPAC Name

azetidin-3-yl-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O2/c12-3-1-8-7-14(4-2-10(8)15)11(16)9-5-13-6-9/h8-10,13,15H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVDLRPJHAKSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CCF)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone
Reactant of Route 3
Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone
Reactant of Route 4
Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone
Reactant of Route 5
Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone
Reactant of Route 6
Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone

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